N-Carbamoyl-N-methylacetamide
Description
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: [6972-77-6], C₅H₇N₃O₂) is a carbamoyl-substituted acetamide derivative characterized by a cyano group at the 2-position and a methylcarbamoyl moiety on the acetamide nitrogen. Its molar mass is 141.13 g/mol, and it exists as a solid powder with a melting point of 202.5°C . Stability data indicate incompatibility with strong oxidizers, nitrogen oxides (NOₓ), carbon dioxide (CO₂), and carbon monoxide (CO) .
Properties
CAS No. |
189873-62-9 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-carbamoyl-N-methylacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6(2)4(5)8/h1-2H3,(H2,5,8) |
InChI Key |
PEFFWPIVPIMFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamoyl-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The reaction can be represented as follows:
CH3COOH+CH3NH2→CH3CONHCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetic acid and methylamine as raw materials. The process includes steps such as amination, water evaporation, acid evaporation, and fractionation. This method is advantageous as it minimizes corrosion to the apparatus .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-methylacetamide oxides.
Reduction: Formation of N-methylacetamide amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
N-Carbamoyl-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme kinetics and protein interactions.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of N-Carbamoyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby affecting their activity. The pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Carbamothioyl Derivatives
N-(2-Nitrophenylcarbamothioyl)acetamide (CAS: Not specified, C₉H₉N₃O₃S)
- Structure : Features a carbamothioyl (C=S) group and a nitro-substituted phenyl ring.
- Properties: Higher molar mass (227.25 g/mol) compared to the target compound.
- Research Context : Part of a series of derivatives studied for crystallographic behavior, highlighting structural versatility in carbamoyl/thiocarbamoyl systems .
Chloro-Substituted Acetamides
2-Chloro-N-{[(2,6-Dimethylphenyl)carbamoyl]methyl}acetamide (CAS: 50333-31-8, C₁₂H₁₅ClN₂O₂)
- Structure : Chloroacetamide backbone with a 2,6-dimethylphenylcarbamoyl group.
- Properties: Molar mass: 254.71 g/mol. Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Applications : Used as a research chemical, emphasizing the role of halogenation and aromatic substitution in modulating solubility and bioactivity .
2-Chloro-N-Ethyl-N-{[(Thiophen-2-Ylmethyl)Carbamoyl]Methyl}Acetamide (CAS: 874594-85-1, C₁₁H₁₅ClN₂O₂S)
- Structure : Incorporates a thiophene heterocycle and ethyl group.
- Properties :
Aromatic Amides
N-Phenylacetamide (CAS: Not specified, C₈H₉NO)
- Structure : Simple aromatic acetamide with a phenyl group.
- Applications: A known metabolite of acetaminophen, used in pharmaceutical research to study drug degradation pathways .
- Contrast: Lacks the carbamoyl and cyano substituents of the target compound, resulting in lower polarity and distinct pharmacokinetic behavior .
Carbamoyl Chlorides
Dimethylcarbamoyl Chloride (CAS: [79-44-7], C₃H₆ClNO)
- Structure: Reactive carbamoyl chloride with dimethylamino groups.
- Properties: Reactivity: Highly reactive in nucleophilic acyl substitution, used as a precursor in pesticide and polymer synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molar Mass (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups | Applications |
|---|---|---|---|---|---|---|
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | [6972-77-6] | 141.13 | 202.5 | Not specified | Cyano, carbamoyl | Research chemical |
| N-(2-Nitrophenylcarbamothioyl)acetamide | Not available | 227.25 | Not reported | Not reported | Nitrophenyl, carbamothioyl | Crystallography studies |
| 2-Chloro-N-{[(2,6-Dimethylphenyl)...} | [50333-31-8] | 254.71 | Not reported | Chloroform, methanol, DMSO | Chloro, dimethylphenyl | Organic synthesis |
| N-Phenylacetamide | Not available | 135.17 | 114–116 | Ethanol, ether | Phenyl, amide | Pharmaceutical research |
| Dimethylcarbamoyl Chloride | [79-44-7] | 107.55 | -33 | Reacts with polar solvents | Carbamoyl chloride | Pesticide/polymer precursor |
Key Findings and Implications
Structural Influence on Properties: The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide enhances polarity compared to simpler acetamides like N-phenylacetamide . Halogenation (e.g., chloro-substitution) increases molar mass and alters solubility, as seen in chloroacetamide derivatives .
Reactivity and Hazards: Carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) exhibit high reactivity and toxicity, unlike the more stable carbamoyl acetamides . Limited toxicity data for 2-cyano-N-[(methylamino)carbonyl]acetamide underscore the need for further ecological and toxicological studies .
Research Applications :
- Thiophene- and nitro-substituted analogs demonstrate the role of heterocycles and electron-withdrawing groups in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
